molecular formula C24H24N2O2S B2604274 6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol CAS No. 320741-53-5

6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol

Cat. No. B2604274
CAS RN: 320741-53-5
M. Wt: 404.53
InChI Key: HYPDXEKSGSHTBT-UHFFFAOYSA-N
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Description

6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol is a synthetic compound belonging to the class of chromene derivatives. This compound has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated methods for synthesizing heterocyclic compounds incorporating 2-imino-coumarin moieties, highlighting the versatility of these frameworks in generating a variety of derivatives with potential applications in materials science and medicinal chemistry (Makowska et al., 2018). Such methodologies could be applicable to the synthesis and functionalization of "6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol".

Potential Anticancer Properties

  • A study on hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins, similar in structural complexity to the compound , revealed significant in vitro anticancer activity against a range of human cancer cell lines. This suggests that compounds with the 2-imino-coumarin core could be explored for their cytotoxic properties (Makowska et al., 2018).

Antimicrobial and Antibacterial Applications

  • The synthesis and antibacterial investigations of new heterocyclic coumarin derivatives, akin to the functional groups present in "6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol", have been explored. These studies indicate that such compounds can exhibit significant antibacterial activity, underscoring their potential in developing new antimicrobial agents (Hamdi et al., 2008).

Fluorescent Probes for Molecular Biology

  • Derivatives of coumarin, including those with modifications similar to "6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol", have been synthesized and studied for their absorption and steady-state fluorescence characteristics. These properties suggest potential applications as fluorescent probes in molecular biology and medicine, where they could be used for imaging or diagnostic purposes (Deligeorgiev et al., 2008).

properties

IUPAC Name

6-hexyl-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-2-3-4-6-11-17-12-18-13-19(23(25)28-22(18)14-21(17)27)24-26-20(15-29-24)16-9-7-5-8-10-16/h5,7-10,12-15,25,27H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPDXEKSGSHTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C3=NC(=CS3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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